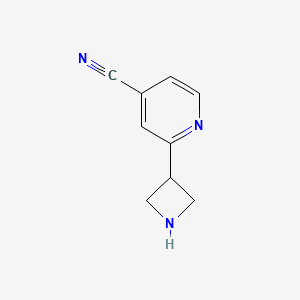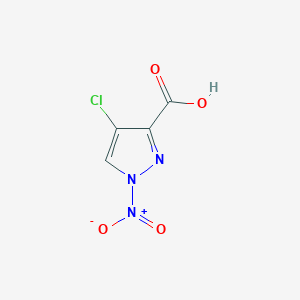
Methyl 3-acetoxy-4-(dibromomethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-acetoxy-4-(dibromomethyl)benzoate: is an organic compound with the molecular formula C11H10Br2O4 It is a derivative of benzoic acid and contains both ester and bromomethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetoxy-4-(dibromomethyl)benzoate typically involves the bromination of methyl 3-hydroxy-4-methylbenzoate followed by acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acetylation step. The reactions are usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-acetoxy-4-(dibromomethyl)benzoate can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding methyl 3-acetoxy-4-(methyl)benzoate.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl 3-acetoxy-4-(methyl)benzoate.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
科学研究应用
Methyl 3-acetoxy-4-(dibromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and brominases.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Methyl 3-acetoxy-4-(dibromomethyl)benzoate involves its interaction with specific molecular targets, primarily through its ester and bromomethyl groups. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, while the bromomethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used .
相似化合物的比较
Methyl 3,4-bis(bromomethyl)benzoate: Similar structure but lacks the acetoxy group.
Methyl 3,5-bis(benzyloxy)benzoate: Contains benzyloxy groups instead of bromomethyl groups.
Methyl 2,4-bis(octyloxy)benzoate: Contains octyloxy groups instead of bromomethyl groups.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
属性
分子式 |
C11H10Br2O4 |
|---|---|
分子量 |
366.00 g/mol |
IUPAC 名称 |
methyl 3-acetyloxy-4-(dibromomethyl)benzoate |
InChI |
InChI=1S/C11H10Br2O4/c1-6(14)17-9-5-7(11(15)16-2)3-4-8(9)10(12)13/h3-5,10H,1-2H3 |
InChI 键 |
CSCXEOUPOCDPMX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)OC)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


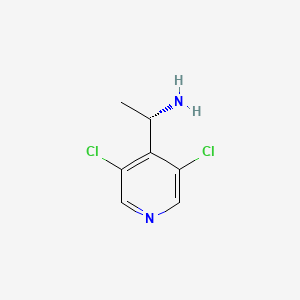

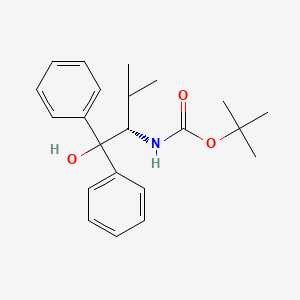
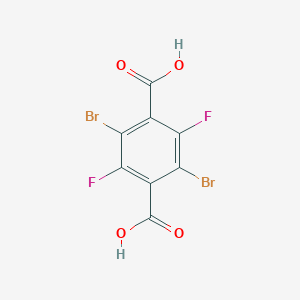

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

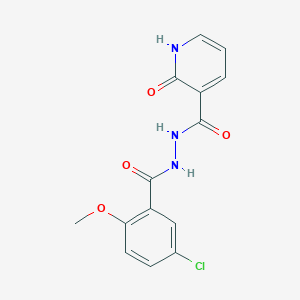
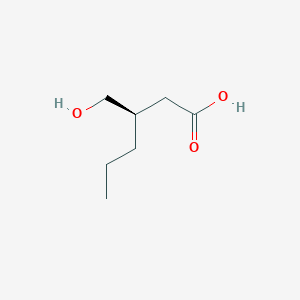
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
